![molecular formula C19H16N4O2S B2907516 (1H-benzo[d]imidazol-5-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1788770-12-6](/img/structure/B2907516.png)
(1H-benzo[d]imidazol-5-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Description
Synthesis Analysis
Several synthetic routes exist for creating this compound. Researchers have explored diverse methods, including condensation reactions, cyclizations, and functional group transformations. Notably, Rajendran et al. synthesized related compounds using specific strategies .
Molecular Structure Analysis
The molecular structure of (1H-benzo[d]imidazol-5-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone involves intricate interactions between its various functional groups. Computational studies, such as density functional theory (DFT), provide insights into its geometry, vibrational frequencies, and electronic properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
a. Antitumor Activity: Researchers have synthesized derivatives of this compound and evaluated their antitumor potential against various cancer cell lines. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine exhibited promising results .
b. Antiproliferative Effects: New conjugates containing the (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone moiety were synthesized and tested against human cancer cell lines (prostate, lung, cervical, and breast). These compounds demonstrated antiproliferative activity .
c. Antibacterial and Antiviral Properties: Imidazole derivatives have been explored for their antibacterial, antimycobacterial, and antiviral effects. Commercially available drugs containing the 1,3-diazole ring, such as metronidazole and azathioprine, exemplify this application .
Coordination Chemistry and Catalysis
The ligand’s unique structure makes it suitable for coordination with metal ions. Researchers have designed therapeutic active Pd(II) complexes using this ligand, highlighting its potential in catalysis and medicinal applications .
Metal-Organic Frameworks (MOFs)
Controllable synthesis of 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene-based MOFs has been achieved. These MOFs exhibit interesting properties and may find use in gas storage, separation, and catalysis .
properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-11-3-2-4-16-17(11)22-19(26-16)25-13-8-23(9-13)18(24)12-5-6-14-15(7-12)21-10-20-14/h2-7,10,13H,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCCHCLZQOGTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-benzo[d]imidazol-5-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone |
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